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Compound of Interest
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Cat. No.: B000141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and

characterization of rivastigmine transdermal patch formulations. The included protocols offer

detailed, step-by-step guidance for key experimental procedures.

Introduction
Rivastigmine, a reversible cholinesterase inhibitor, is widely used for the management of mild

to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Oral

administration of rivastigmine can be associated with gastrointestinal side effects and

fluctuating plasma concentrations.[2][3] Transdermal delivery of rivastigmine offers a non-

invasive alternative that provides continuous drug delivery, leading to a smoother

pharmacokinetic profile and improved tolerability.[2]

The most common types of rivastigmine transdermal patches are the drug-in-adhesive (DIA)

and matrix-type systems. In a DIA patch, the drug is directly incorporated into the pressure-

sensitive adhesive (PSA) matrix, which serves as both the drug reservoir and the means of

adhesion to the skin. Matrix-type patches consist of a drug reservoir in a polymer matrix, which

is separate from the adhesive layer. The development of a successful rivastigmine
transdermal patch requires careful consideration of the formulation components, manufacturing

process, and thorough characterization of the final product.
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Formulation Development
The formulation of a rivastigmine transdermal patch involves the selection of appropriate

excipients to ensure drug stability, controlled release, and adequate adhesion to the skin.

Key Formulation Components:

Active Pharmaceutical Ingredient (API): Rivastigmine can be used as a free base or in a

salt form, such as rivastigmine hydrogen tartrate. The choice of the API form can influence

its solubility in the adhesive matrix and its permeation through the skin.

Pressure-Sensitive Adhesives (PSAs): PSAs are a critical component of transdermal

patches, providing the necessary adhesion to the skin. Commonly used PSAs for

rivastigmine patches include acrylics (e.g., DURO-TAK™ series) and silicones. The

selection of the PSA can significantly impact the drug release characteristics and adhesive

properties of the patch.

Polymers: In matrix-type patches, polymers such as polyvinylpyrrolidone (PVP) and

ethylcellulose (EC) can be used to form the drug reservoir and control the rate of drug

release. Chitosan has also been explored for creating microparticles to encapsulate

rivastigmine, which can then be incorporated into a patch to modulate drug release.

Permeation Enhancers: These substances are often included in transdermal formulations to

increase the permeability of the stratum corneum, the main barrier to drug absorption

through the skin.

Backing Layer: The backing layer is an occlusive film that protects the patch from the

external environment and prevents the evaporation of drug and other excipients. Materials

like polyethylene are commonly used.

Release Liner: This is a protective liner that is removed before applying the patch to the skin.

Manufacturing Process
The manufacturing of rivastigmine transdermal patches typically involves a solvent casting

method.
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General Manufacturing Workflow:

Drug Dispersion: The rivastigmine (or its salt) is dispersed or dissolved in a suitable solvent,

such as ethyl acetate or ethanol.

Adhesive Mixing: The pressure-sensitive adhesive and other excipients are added to the

drug dispersion and mixed thoroughly until a homogeneous mixture is obtained.

Casting: The homogeneous mixture is cast onto a release liner using a film applicator to

achieve a uniform thickness.

Drying: The cast film is dried in an oven at a controlled temperature (e.g., 60°C) to remove

the solvent.

Lamination: A backing layer is laminated onto the dried drug-in-adhesive matrix.

Cutting: The final laminate is cut into patches of the desired size.

A novel approach involves the use of spray drying to prepare rivastigmine-loaded

microparticles, which are then dispersed in the adhesive matrix before casting.
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Figure 1: Experimental workflow for the development and characterization of rivastigmine
transdermal patches.

Characterization of Rivastigmine Transdermal
Patches
Thorough characterization is essential to ensure the quality, efficacy, and safety of the

developed rivastigmine transdermal patches. Key characterization tests include in vitro drug

release, skin permeation studies, and adhesion properties.

Data Presentation
The following table summarizes representative quantitative data from studies on rivastigmine
transdermal patch formulations.

Formulation
Description

In Vitro Drug
Release/Permeatio
n

Adhesion
Properties

Reference

Rivastigmine-loaded

chitosan microparticle

patch (15%

microparticles)

~82% cumulative

release over 6 days

Probe Tack: 0.8

N/mm², Peel Adhesion

(180°): 0.6 N/mm²

Rivastigmine

hydrogen tartrate

patch (5.1% RHT)

~54% cumulative

release over 6 days

Probe Tack: 1.1

N/mm², Peel Adhesion

(180°): 0.9 N/mm²

Rivastigmine-salicylic

acid ion-pair patch

(30% drug load)

~2803 µg/cm²

permeated in 72 hours
Not specified

Control rivastigmine

patch

~1001 µg/cm²

permeated in 72 hours
Not specified

Exelon® Patch

(Commercial Product)

In vitro release

profiles characterized

using USP apparatus

5 and 6

Not specified in these

studies
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Experimental Protocols
Protocol for In Vitro Drug Release Testing
This protocol describes the determination of the in vitro drug release profile of rivastigmine
from a transdermal patch using USP Apparatus 5 (Paddle over Disk) or USP Apparatus 6

(Rotating Cylinder).

Materials and Equipment:

USP Dissolution Apparatus 5 or 6

Dissolution vessels

Patch holder assembly (for Apparatus 5)

Cylinder (for Apparatus 6)

Dissolution medium (e.g., Phosphate-Buffered Saline, pH 7.4)

Water bath with temperature control

Syringes and filters

HPLC system for analysis

Procedure:

Prepare the dissolution medium and deaerate it.

Fill the dissolution vessels with a specified volume of the dissolution medium and maintain

the temperature at 37 ± 0.5 °C.

For USP Apparatus 5:

Place the transdermal patch on the disk assembly, ensuring the release surface is facing

up.

Place the assembly at the bottom of the dissolution vessel.
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Lower the paddle to a specified distance from the patch surface.

For USP Apparatus 6:

Apply the patch to the outside of the cylinder.

Place the cylinder in the dissolution vessel.

Start the rotation of the paddle or cylinder at a specified speed (e.g., 25 or 50 rpm).

At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it

with an equal volume of fresh, pre-warmed medium.

Filter the samples and analyze the concentration of rivastigmine using a validated HPLC

method.

Calculate the cumulative amount and percentage of drug released over time.

Protocol for In Vitro Skin Permeation Studies
This protocol outlines the procedure for evaluating the permeation of rivastigmine through an

excised skin membrane using a Franz diffusion cell.

Materials and Equipment:

Franz diffusion cells

Excised skin (e.g., pig ear skin) or synthetic membrane (e.g., Strat-M™)

Receptor medium (e.g., phosphate buffer with propylene glycol)

Magnetic stirrer

Water bath with temperature control

Syringes and filters

HPLC system for analysis
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Procedure:

Prepare the receptor medium and deaerate it.

Mount the excised skin or synthetic membrane on the Franz diffusion cell with the stratum

corneum side facing the donor compartment.

Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped

beneath the membrane.

Maintain the temperature of the receptor compartment at 37 ± 0.5 °C.

Apply the rivastigmine transdermal patch to the surface of the membrane in the donor

compartment.

At specified time intervals, withdraw a sample from the receptor compartment and replace it

with an equal volume of fresh, pre-warmed receptor medium.

Analyze the samples for rivastigmine concentration using a validated HPLC method.

Calculate the cumulative amount of drug permeated per unit area over time.
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Figure 2: Logical relationship for in vitro skin permeation studies.

Protocol for Adhesion Testing
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Adhesion properties, including tack and peel adhesion, are crucial for the performance of a

transdermal patch.

5.3.1. Probe Tack Test

This test measures the force required to separate the patch from a probe after a brief contact.

Materials and Equipment:

Texture analyzer or similar instrument with a probe

Transdermal patch samples

Procedure:

Secure the transdermal patch on a flat surface with the adhesive side facing up.

Bring the probe into contact with the adhesive surface at a controlled speed and apply a

defined force for a short duration.

Withdraw the probe at a constant speed.

The maximum force required to detach the probe from the patch is recorded as the tack

force.

5.3.2. Peel Adhesion Test (180°)

This test measures the force required to peel the patch from a substrate at a 180° angle.

Materials and Equipment:

Tensile testing machine

Test substrate (e.g., stainless steel plate or a suitable skin-mimicking surface)

Transdermal patch samples

Procedure:
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Apply the transdermal patch to the test substrate and press it down with a standard roller to

ensure uniform contact.

Allow the patch to dwell on the substrate for a specified period.

Clamp one end of the substrate in the stationary jaw of the tensile tester and the free end of

the patch in the moving jaw.

Peel the patch from the substrate at a 180° angle at a constant speed.

The force required to peel the patch is recorded as the peel adhesion force.

Protocol for HPLC Analysis of Rivastigmine
This protocol provides a general method for the quantification of rivastigmine in samples from

release and permeation studies.

Materials and Equipment:

High-Performance Liquid Chromatography (HPLC) system with UV detector

Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 1.8 µm)

Mobile phase (e.g., a mixture of 1mM diammonium hydrogen phosphate buffer (pH 2) and

acetonitrile (75:25 v/v))

Rivastigmine reference standard

Solvents for sample and standard preparation

Chromatographic Conditions:

Column: C18 reversed-phase column

Mobile Phase: 1mM diammonium hydrogen phosphate buffer (pH 2) and acetonitrile (75:25

v/v)

Flow Rate: 1.0 mL/min
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Detection Wavelength: 217 nm

Column Temperature: 50 °C

Injection Volume: As appropriate

Procedure:

Standard Preparation: Prepare a stock solution of rivastigmine reference standard in a

suitable solvent. Prepare a series of working standard solutions by diluting the stock solution

to create a calibration curve.

Sample Preparation: Dilute the samples obtained from the in vitro release or skin permeation

studies with the mobile phase to a concentration within the calibration range.

Analysis: Inject the standard and sample solutions into the HPLC system.

Quantification: Determine the concentration of rivastigmine in the samples by comparing

the peak areas with the calibration curve.

This comprehensive guide provides a foundation for the development and characterization of

rivastigmine transdermal patch formulations. Adherence to these protocols will enable

researchers to generate reliable and reproducible data for the evaluation of patch performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Development and
Characterization of Rivastigmine Transdermal Patch Formulations]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b000141#development-
and-characterization-of-rivastigmine-transdermal-patch-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b000141#development-and-characterization-of-rivastigmine-transdermal-patch-formulations
https://www.benchchem.com/product/b000141#development-and-characterization-of-rivastigmine-transdermal-patch-formulations
https://www.benchchem.com/product/b000141#development-and-characterization-of-rivastigmine-transdermal-patch-formulations
https://www.benchchem.com/product/b000141#development-and-characterization-of-rivastigmine-transdermal-patch-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b000141?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

